molecular formula C15H22N2 B7895763 (1-Hexyl-1H-indol-5-yl)methanamine

(1-Hexyl-1H-indol-5-yl)methanamine

Cat. No.: B7895763
M. Wt: 230.35 g/mol
InChI Key: NTAGBNBAHUZDBN-UHFFFAOYSA-N
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Description

(1-Hexyl-1H-indol-5-yl)methanamine is a chemical compound featuring an indole scaffold substituted with a hexyl chain at the 1-position and an aminomethyl group at the 5-position. This structure classifies it as an amine-functionalized indole derivative, a category of significant interest in medicinal chemistry research . The indole core is a privileged structure in drug discovery, and its derivatives are frequently investigated for their potential biological activities . Specifically, 5-substituted-1H-indoles have been identified as promising scaffolds in the search for new anti-MRSA (Methicillin-Resistant Staphylococcus aureus ) agents . Early-stage research on structurally similar compounds has shown potent and selective activity against MRSA, with some analogues demonstrating a lack of cytotoxic or hemolytic properties, highlighting the potential of this chemical class for developing novel antimicrobials . As such, (1-Hexyl-1H-indol-5-yl)methanamine serves as a valuable building block for synthesizing more complex molecules and a key intermediate for researchers exploring new therapeutic candidates targeting antibiotic-resistant bacteria. This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Properties

IUPAC Name

(1-hexylindol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-3-4-5-9-17-10-8-14-11-13(12-16)6-7-15(14)17/h6-8,10-11H,2-5,9,12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAGBNBAHUZDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Hexylation of Indole

The introduction of the hexyl group at the indole’s 1-position is achieved via AgOTf-catalyzed alkylation. A representative procedure involves reacting indole (0.1 mmol) with 1-bromohexane (1.2 equiv) in 1,2-dichloroethane (DCE) at 80°C for 4 hours under air atmosphere. Silver triflate (10 mol%) facilitates the formation of the 1-hexylindole intermediate, which is purified via flash chromatography (petroleum ether/ethyl acetate, 10:1).

StepReagents/ConditionsYield
N-HexylationAgOTf (10 mol%), DCE, 80°C, 4 h68%
PurificationSilica gel chromatography-

Methanamine Installation via Cyano Reduction

The 5-methanamine group is introduced through a nitrile intermediate. 1-Hexylindole undergoes electrophilic bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent substitution with potassium cyanide (KCN) in the presence of CuI yields 5-cyano-1-hexylindole, which is hydrogenated over Raney nickel (H2_2, 60 psi) to afford the target amine.

FeCl3_33-Mediated Oxidative Cross-Coupling

Direct Coupling of Prefunctionalized Intermediates

Adapting methodologies from fluoroindole synthesis, FeCl3_3 (0.01 mmol/mL in CH3_3CN) and di-tert-butyl peroxide (DTBP, 1.0 equiv) catalyze the coupling of 1-hexylindole with a methanamine precursor (e.g., 2-aminoethanol) at 30°C for 24 hours. The reaction proceeds via radical intermediates, enabling C–N bond formation at position 5.

ParameterValue
CatalystFeCl3_3/DTBP
SolventAcetonitrile
Time24 h
Yield52% (after HPLC purification)

Ugi Multicomponent Reaction for Methanamine Assembly

Reaction Design and Mechanism

This approach utilizes a Ugi-type reaction to construct the methanamine group directly on the indole scaffold. A mixture of 1-hexylindole-5-carbaldehyde (1.0 equiv), benzyl isocyanide (1.2 equiv), and cyclohexanecarboxaldehyde (1.2 equiv) in methanol at room temperature generates an α-adduct, which undergoes intramolecular trapping by the indole’s C3 position. Reduction with LiAlH4_4 converts the resulting nitrile to the primary amine.

Ugi productLiAlH4(1-Hexyl-1H-indol-5-yl)methanamine\text{Ugi product} \xrightarrow{\text{LiAlH}_4} (1\text{-Hexyl-1H-indol-5-yl})\text{methanamine}

ComponentRole
AldehydeElectrophilic partner
IsocyanideNucleophile
SolventMethanol
Reduction AgentLiAlH4_4 (2.0 equiv)

Comparative Analysis of Methodologies

Efficiency and Scalability

  • AgOTf Route : High-yielding (68%) but requires inert conditions.

  • FeCl3_3 Coupling : Moderate yield (52%) with excellent functional group tolerance.

  • Ugi Reaction : Flexible but lower yield (28–35%) due to competing pathways.

Practical Considerations

  • Catalyst Cost : AgOTf is expensive compared to FeCl3_3.

  • Purification : Chromatography is essential for Ugi-derived products, increasing operational complexity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that (1-Hexyl-1H-indol-5-yl)methanamine exhibits significant antimicrobial activity. A study on structurally related compounds revealed that derivatives of indole, including this compound, demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.25 µg/mL, indicating potent antibacterial properties without cytotoxic effects on human cells .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget PathogenMIC (µg/mL)Cytotoxicity
(1-Hexyl-1H-indol-5-yl)methanamineMRSA≤0.25Non-toxic
5-Fluoro analogueMRSA>32Toxic
6-Methoxy-phenethyl-indole-imidazoleCryptococcus neoformans≤0.25Non-toxic

Mechanism of Action

The mechanism behind the antimicrobial activity is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The indole structure is crucial for binding to specific bacterial targets, enhancing its effectiveness against resistant strains .

Neurological Applications

Serotonin Receptor Modulation

(1-Hexyl-1H-indol-5-yl)methanamine has been studied for its potential as a serotonin receptor agonist. Compounds with similar structures have shown promise in modulating serotonin pathways, which are critical in treating mood disorders and anxiety .

Case Study: Antidepressant Effects

A study involving various indole derivatives indicated that certain modifications enhanced their affinity for serotonin receptors. This suggests that (1-Hexyl-1H-indol-5-yl)methanamine could be further explored as a candidate for developing novel antidepressants.

Material Science

Nanomaterial Synthesis

The compound has also been utilized in the synthesis of nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be used as precursors for creating nanoparticles with applications in drug delivery systems and catalysis .

Table 2: Nanomaterial Applications of Indole Derivatives

Material TypeApplication AreaProperties
Silver nanoparticlesAntimicrobial coatingsEnhanced stability and efficacy
Gold nanoparticlesDrug deliveryTargeted release
Carbon-based nanomaterialsSensorsHigh sensitivity

Mechanism of Action

The mechanism of action of (1-Hexyl-1H-indol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The hexyl and methanamine groups can influence the compound’s pharmacokinetic properties, such as solubility, permeability, and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the alkyl/aryl groups at the indole’s 1-position and the amine’s position (e.g., 3- vs. 5-position). Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data References
(1-Hexyl-1H-indol-5-yl)methanamine 1-Hexyl, 5-CH₂NH₂ C₁₅H₂₂N₂ 230.35 High lipophilicity (predicted); synthesis likely via alkylation/amination steps N/A
(1H-Indol-5-yl)methanamine (3h) 1-H (unsubstituted), 5-CH₂NH₂ C₉H₁₀N₂ 146.19 Synthesized via Ru-catalyzed amination (54% yield); ¹H NMR data provided
(1-Methyl-1H-indol-5-yl)methanamine 1-Methyl, 5-CH₂NH₂ C₁₀H₁₂N₂ 160.22 Commercial availability; storage at 2–8°C; H302/H315 safety warnings
(1-Methyl-1H-indol-3-yl)methanamine 1-Methyl, 3-CH₂NH₂ C₁₀H₁₂N₂ 160.22 Synthesized via oxime intermediate (73% yield)
(2,3-Dihydro-1H-indol-5-yl)methanamine Partially saturated indole ring C₉H₁₂N₂ 148.21 Structural rigidity impacts receptor binding; no biological data
1-(1H-Indol-5-yl)ethanamine 5-CH₂CH₂NH₂ (ethylamine chain) C₁₀H₁₂N₂ 160.22 Similar amine chain; H302/H315/H319 hazards noted

Physicochemical and Pharmacokinetic Properties

  • BBB Penetration : Similar indoleamines (e.g., tryptamine derivatives) exhibit variable BBB penetration; hexyl substitution may improve this property .

Biological Activity

(1-Hexyl-1H-indol-5-yl)methanamine is an organic compound belonging to the indole family, characterized by its unique structure that includes a hexyl group and a methanamine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structure of (1-Hexyl-1H-indol-5-yl)methanamine can be represented as follows:

C14H20N2\text{C}_{14}\text{H}_{20}\text{N}_{2}

This compound consists of:

  • An indole core , which is a bicyclic structure known for its biological significance.
  • A hexyl group attached to the nitrogen atom of the indole ring, enhancing lipophilicity.
  • A methanamine group at the 5-position of the indole ring, contributing to its reactivity and interaction with biological targets.

The biological activity of (1-Hexyl-1H-indol-5-yl)methanamine is largely attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymatic activities.
  • Receptors : Its structural similarity to natural ligands allows it to bind and influence receptor activity.
  • Ion Channels : It may affect ion channel function, impacting cellular excitability and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. While specific data on (1-Hexyl-1H-indol-5-yl)methanamine is limited, related compounds have shown promising results against pathogens such as Staphylococcus aureus and Cryptococcus neoformans. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Neuropharmacological Effects

The indole structure is often associated with serotonergic activity. Compounds with similar configurations have been studied for their effects on serotonin receptors, particularly the 5-HT2A receptor, which plays a critical role in mood regulation and cognition. The potential for (1-Hexyl-1H-indol-5-yl)methanamine to modulate these receptors could position it as a candidate for treating neurological disorders .

Study on Antimicrobial Properties

In a study examining various indole derivatives, compounds structurally related to (1-Hexyl-1H-indol-5-yl)methanamine exhibited significant antimicrobial properties. The research involved screening a library of compounds where several showed effective inhibition against MRSA without notable cytotoxicity . This suggests that further exploration of (1-Hexyl-1H-indol-5-yl)methanamine could yield valuable insights into its antimicrobial potential.

Neuropharmacological Research

Research focusing on psychedelics and their interaction with serotonin receptors has implications for compounds like (1-Hexyl-1H-indol-5-yl)methanamine. Studies indicate that similar compounds can activate 5-HT2A receptors, leading to altered mood and perception . Investigating this compound's effects on these pathways could provide new avenues for therapeutic development in mental health.

Comparative Analysis

To illustrate the uniqueness of (1-Hexyl-1H-indol-5-yl)methanamine among other indole derivatives, a comparative table is provided below:

Compound NameStructure VariationNotable Activity
(1-Methyl-1H-indol-5-yl)methanamineMethyl group instead of hexylModerate receptor activity
(1H-Indol-3-yl)methanamineMethanamine at 3-positionAntimicrobial properties noted
(1-Benzyl-1H-indol-5-yl)methanamineBenzyl group instead of hexylEnhanced lipophilicity but less active
(1-Hexyl-1H-indol-5-yl)methanamine Unique hexyl substitutionPotential neuropharmacological effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (1-Hexyl-1H-indol-5-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with Fischer indole synthesis using phenylhydrazine and a hexyl-substituted ketone to form the 1-hexylindole core .
  • Step 2 : Introduce the methanamine group at the 5-position via formylation followed by reductive amination (e.g., using NaBH4_4/AcOH) .
  • Optimization : Adjust reaction temperature (60–80°C) and catalyst (e.g., ZnCl2_2) to enhance yield. Monitor purity via TLC and column chromatography .

Q. Which analytical techniques are critical for characterizing (1-Hexyl-1H-indol-5-yl)methanamine?

  • Essential Tools :

  • NMR Spectroscopy : Confirm regiochemistry of the hexyl and methanamine groups (e.g., 1^1H NMR for indole proton shifts at δ 7.2–7.5 ppm) .
  • HPLC-MS : Verify molecular weight (calculated: ~246.35 g/mol) and detect impurities .
  • FT-IR : Identify amine stretches (~3350 cm1^{-1}) and indole C=N bonds (~1600 cm1^{-1}) .

Q. What safety protocols are required for handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2A/2B) .
  • Work under fume hoods to prevent inhalation of dust/aerosols .
  • Store in dry, inert conditions to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Strategies :

  • Tautomerism Check : Investigate potential keto-enol tautomerism in the indole ring using 13^{13}C NMR or X-ray crystallography .
  • Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify by-products .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and validate experimental data .

Q. What structural modifications enhance the bioavailability of (1-Hexyl-1H-indol-5-yl)methanamine for CNS-targeted studies?

  • Approaches :

  • Lipophilicity Adjustment : Calculate logP (e.g., via ChemDraw) to balance blood-brain barrier penetration. The hexyl group may increase logP >3, but excessive hydrophobicity can reduce solubility .
  • Prodrug Design : Introduce ester or amide prodrug moieties to improve aqueous solubility .

Q. How does varying the alkyl chain length (e.g., hexyl vs. methyl) impact receptor binding affinity?

  • Comparative Analysis :

  • In Silico Docking : Model interactions with serotonin receptors (e.g., 5-HT2A_{2A}) to assess steric effects of the hexyl group .
  • In Vitro Assays : Compare EC50_{50} values in HEK293 cells expressing target receptors. Longer chains may enhance membrane interaction but reduce selectivity .

Q. Which in vitro models are optimal for evaluating neuropharmacological activity?

  • Models :

  • Primary Neuronal Cultures : Assess uptake inhibition of monoamine transporters (e.g., SERT) via radioligand assays .
  • GPCR Functional Assays : Use cAMP or calcium flux assays in transfected CHO cells to quantify receptor activation/antagonism .

Data Contradiction Analysis

Q. How should conflicting reports on metabolic stability in liver microsomes be addressed?

  • Resolution Steps :

  • Standardize Assay Conditions : Control for CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6 activity) across labs .
  • Metabolite Identification : Use LC-MS/MS to track oxidation products (e.g., hydroxylation at the hexyl chain) .

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